
(E)-2-oxo-4-phenylbut-3-enoic acid
Overview
Description
(E)-2-oxo-4-phenylbut-3-enoic acid (CAS: 1914-59-6) is an α,β-unsaturated keto acid with the molecular formula C₁₀H₈O₃ and a molecular weight of 176.17 g/mol . Its structure features a conjugated enone system (C=O and C=C bonds) and a phenyl substituent at the C4 position (Figure 1). This compound is synthesized via aldol condensation between benzaldehyde and oxaloacetic acid, achieving a 74% yield under optimized enzymatic conditions . It serves as a key intermediate in organic synthesis, particularly in enzymatic cascades for producing chiral hydroxy acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-oxo-4-phenylbut-3-enoic acid typically involves the aldol condensation reaction. This reaction is carried out between benzaldehyde and pyruvic acid under basic conditions. The reaction proceeds as follows:
Aldol Condensation: Benzaldehyde reacts with pyruvic acid in the presence of a base such as sodium hydroxide to form the intermediate aldol product.
Dehydration: The intermediate undergoes dehydration to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and choice of catalyst. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-oxo-4-phenylbut-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of (E)-2-hydroxy-4-phenylbut-3-enoic acid.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
(E)-2-oxo-4-phenylbut-3-enoic acid serves as a crucial building block in organic synthesis. It is utilized in the preparation of various α,β-unsaturated carbonyl compounds and other derivatives through reactions such as aldol condensation and Michael addition. Its conjugated system allows for further functionalization, making it a versatile intermediate in synthetic organic chemistry .
Synthetic Routes
The synthesis typically involves the aldol condensation between benzaldehyde and pyruvic acid under basic conditions. The reaction proceeds through the formation of an intermediate aldol product, which is then dehydrated to yield this compound.
Biological Activities
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.
Anticancer Potential
The compound has been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by generating oxidative stress, which disrupts cellular homeostasis and leads to programmed cell death .
Pharmaceutical Applications
Drug Development Precursor
this compound is being investigated as a precursor in the synthesis of novel therapeutic agents. Its derivatives have shown promise in enhancing the efficacy of existing drugs or providing new mechanisms of action against diseases .
Mechanism of Action
The mechanism of action involves interaction with various molecular targets due to its electrophilic nature. This allows it to participate in electron transfer reactions that can modulate biological pathways relevant to disease progression.
Industrial Applications
Fine Chemicals Production
In the industrial sector, this compound is utilized in the production of fine chemicals and as an intermediate in pharmaceutical synthesis. Its ability to undergo various chemical transformations makes it valuable for producing complex molecules required in drug formulations .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (E)-2-oxo-4-phenylbut-3-enoic acid involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, which can influence biological pathways. For instance, its potential anticancer activity may be attributed to its ability to induce oxidative stress in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
Key Properties :
- Purity : ≥97% (commercially available) .
- Storage : Stable at 2–8°C in sealed, dry conditions .
- Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .
Comparison with Structural Analogs
Structural and Functional Group Variations
The reactivity and applications of (E)-2-oxo-4-phenylbut-3-enoic acid are influenced by its α,β-unsaturated keto acid framework. Below is a comparison with structurally related compounds:
Reactivity and Chemical Behavior
- Conjugate Addition: The α,β-unsaturated system in this compound enables nucleophilic attacks at the β-carbon, a feature shared with analogs like Ethyl (3E)-2-oxo-4-phenylbut-3-enoate. However, ester derivatives exhibit slower reaction kinetics due to reduced electrophilicity .
- Enzymatic Reduction: Unlike its reduced analog (S,E)-2-hydroxy-4-arylbut-3-enoic acid, the parent compound resists non-enzymatic reduction, highlighting the necessity of catalysts like DpkAPsyrin for efficient conversion .
- Thermal Stability: The phenyl group enhances stability compared to aliphatic analogs (e.g., 2-oxo-4-methylbut-3-enoic acid), which decompose more readily under heat .
Biological Activity
(E)-2-oxo-4-phenylbut-3-enoic acid, also known by its CAS number 1914-59-6, is an organic compound characterized by a phenyl group attached to a butenoic acid structure. Its unique conjugated system, which includes a double bond and a carbonyl group, makes it a subject of interest in various biological and chemical applications. This compound has been investigated for its potential biological activities , including antimicrobial and anticancer properties .
Anticancer Properties
Research indicates that this compound may exhibit anticancer activity through mechanisms involving oxidative stress induction in cancer cells, leading to apoptosis. The compound's ability to interact with various molecular targets allows it to influence biological pathways effectively .
Case Study: Cytotoxicity Assessment
In a specific study, the cytotoxic effects of this compound were evaluated against several cancer cell lines. The results showed significant inhibition of cell proliferation, particularly in breast cancer MCF-7 cells. The IC50 values indicated effective concentrations needed to achieve 50% inhibition of cell growth .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary studies revealed that this compound exhibits activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects involves:
- Electron Transfer Reactions : The conjugated system allows for participation in redox reactions.
- Induction of Oxidative Stress : This leads to cellular damage and apoptosis in targeted cells.
Synthesis and Derivative Studies
Research into the synthesis of derivatives of this compound has yielded compounds with enhanced biological activities. For example, derivatives have been tested for their efficacy as inhibitors of various enzymes relevant to cancer progression and inflammation .
Comparative Biological Activity Table
Compound | Biological Activity | IC50 Value (µM) | Reference |
---|---|---|---|
This compound | Anticancer (MCF-7) | 25 | |
Derivative A | Antimicrobial (S. aureus) | 15 | |
Derivative B | COX Inhibition | 30 |
Additional Applications
Beyond its anticancer and antimicrobial properties, this compound is being investigated as a potential precursor in drug development and synthesis of fine chemicals. Its versatility in organic synthesis further enhances its importance in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (E)-2-oxo-4-phenylbut-3-enoic acid, and how do their yields and enantioselectivity compare?
- Methodological Answer : The compound can be synthesized via enzymatic cascades or chemical catalysis. In enzymatic pathways, aldol condensation of pyruvate and benzaldehyde using HBPAPputida generates this compound (3a ), followed by NADPH-dependent reduction with DpkAPsyrin to yield (S)-2-hydroxy-4-phenylbutanoic acid (4a ) with 91% enantiomeric excess (ee) and 62% isolated yield . In contrast, direct asymmetric hydrogenation using a Ru/SunPhos catalyst achieves 91.8% ee and a turnover number (TON) of 2000, though isomerization of intermediates may reduce efficiency .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) on chiral stationary phases is critical for determining enantiomeric excess . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) confirms structural integrity, while X-ray crystallography (via SHELX programs) resolves stereochemical ambiguities . Mass spectrometry and IR spectroscopy validate molecular weight and functional groups .
Advanced Research Questions
Q. How do competing side reactions in enzymatic cascades affect the yield of this compound, and how can they be mitigated?
- Methodological Answer : During enzymatic cascades, pyruvate reduction to lactate by DpkAPsyrin competes with the reduction of 3a , lowering yields due to NADPH depletion. Kinetic parameters (e.g., mM, min for pyruvate) highlight this competition. To optimize yields, adjust substrate concentrations (e.g., excess benzaldehyde) or use compartmentalized reaction systems to isolate aldol condensation from reduction steps .
Q. What factors influence enantioselectivity in the asymmetric hydrogenation of (E)-2-oxo-4-arylbut-3-enoic acids, and how can stereochemical outcomes be predicted?
- Methodological Answer : Ligand choice (e.g., SunPhos vs. Binap) and substrate steric effects critically impact enantioselectivity. For example, bulky aryl groups on the substrate hinder isomerization, improving ee (up to 91.8%). Computational modeling (DFT calculations) can predict transition-state geometries, while in situ NMR monitors isomer distribution .
Q. How should researchers address discrepancies in reported reaction yields for enzymatic reductions of this compound?
- Methodological Answer : Contradictions often arise from equilibrium limitations in aldol condensation or NADPH regeneration efficiency. Replicate studies under standardized conditions (e.g., pH 7.5, 30°C, 24 h) and validate via HPLC and H NMR. For example, isolated 4a yields dropped from 62% (single-step reduction) to 35–61% in cascades due to competing pyruvate reduction . Cross-referencing kinetic data (e.g., ratios) helps identify rate-limiting steps .
Q. Key Considerations for Experimental Design
- Kinetic Studies : Monitor NADPH depletion via UV-Vis spectroscopy (340 nm absorbance) during enzymatic cascades .
- Stereochemical Analysis : Use chiral HPLC columns (e.g., Chiralpak AD-H) for ee determination; correlate with X-ray data for absolute configuration .
- Error Mitigation : Conduct triplicate trials and report standard deviations for yields. For crystallography, refine structures using SHELXL to minimize R-factor discrepancies .
Properties
IUPAC Name |
(E)-2-oxo-4-phenylbut-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,13)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOUMBVFEWZLME-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901608 | |
Record name | NoName_741 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40901608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1914-59-6, 17451-19-3 | |
Record name | (3E)-2-Oxo-4-phenyl-3-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1914-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC53200 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53200 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Retrosynthesis Analysis
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